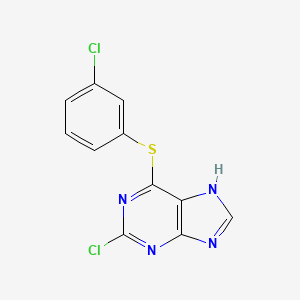

2-chloro-6-(3-chlorophenyl)sulfanyl-7H-purine

Beschreibung

2-Chloro-6-(3-chlorophenyl)sulfanyl-7H-purine is a purine derivative with a molecular formula of C₁₁H₆Cl₂N₄S and a molecular weight of 297.16 g/mol. The compound features a purine core substituted at position 2 with a chlorine atom and at position 6 with a 3-chlorophenylsulfanyl group. The 7H tautomer indicates protonation at the N7 position of the purine ring.

The sulfanyl (thioether) group at position 6 enhances the compound’s lipophilicity, which may influence its solubility and membrane permeability in pharmacological applications. The electron-withdrawing chlorine atoms at positions 2 and the phenyl ring could modulate electronic effects, affecting nucleophilic substitution reactivity or binding affinity in enzyme inhibition studies.

Eigenschaften

CAS-Nummer |

646510-34-1 |

|---|---|

Molekularformel |

C11H6Cl2N4S |

Molekulargewicht |

297.2 g/mol |

IUPAC-Name |

2-chloro-6-(3-chlorophenyl)sulfanyl-7H-purine |

InChI |

InChI=1S/C11H6Cl2N4S/c12-6-2-1-3-7(4-6)18-10-8-9(15-5-14-8)16-11(13)17-10/h1-5H,(H,14,15,16,17) |

InChI-Schlüssel |

VYMCXEDCWPRBBQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Cl)SC2=NC(=NC3=C2NC=N3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-((3-chlorophenyl)thio)-1H-purine typically involves the introduction of the chlorophenylthio group onto the purine core. One common method is through a nucleophilic substitution reaction where a suitable purine derivative reacts with a chlorophenylthiol reagent under basic conditions. The reaction may require a catalyst or specific solvents to enhance the yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The C2 and C6 positions exhibit distinct reactivity profiles in nucleophilic substitutions:

The C2 chlorine shows higher reactivity due to reduced steric hindrance compared to the bulky 3-chlorophenylsulfanyl group at C6 . Regioselectivity can be modulated using directing groups; for example, 6-dialkylamino substituents redirect cyanation from C8 to C2 .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Reacts with p-tolylboronic acid under Pd catalysis to form biaryl derivatives (28% yield for 2u ) .

-

Requires protection of reactive sulfanyl groups to prevent catalyst poisoning .

Sonogashira Coupling

Sulfanyl Group Reactivity

The 3-chlorophenylsulfanyl moiety enables unique transformations:

Michael Addition Pathways

-

Reacts with arylidenes of malononitrile under basic conditions to form thiazepinopurines (176a–d ) .

-

Mechanism involves thiolate attack on α,β-unsaturated carbonyl systems, followed by cyclization (Scheme 47) .

Oxidation Behavior

While not explicitly documented for this compound, analogous purine thioethers oxidize to sulfoxides/sulfones under H<sub>2</sub>O<sub>2</sub>/acetic acid , suggesting similar potential here.

Directed C-H Functionalization

The electron-rich imidazole ring facilitates regioselective cyanation:

| Position | Conditions | Yield | Directing Group |

|---|---|---|---|

| C8 | Tf<sub>2</sub>O activation + TMSCN | 73-83% | Allyl/alkynyl at C6 |

| C2 | 6-Diethylamino group + TMSCN | 16% | Electron-donating amines |

This reactivity enables late-stage diversification to amides, imidates, or heterocycles like isothiazoles .

Stability Considerations

Critical degradation pathways include:

-

Acid-Catalyzed Hydrolysis : N-acyl derivatives undergo hydrolysis at pH < 3 .

-

Thermal Rearrangement : Prolonged heating (>80°C) induces sulfanyl group migration in polar aprotic solvents .

Reaction Optimization Guidelines

-

Solvent Choice : DMF maximizes SNAr rates but may complicate purification; THF balances reactivity and workup .

-

Catalyst Systems : Pd(PPh<sub>3</sub>)<sub>4</sub>/XPhos combinations improve cross-coupling efficiency .

-

Protection Strategies : Temporary silylation of sulfanyl groups prevents side reactions in multi-step sequences .

This compound's reactivity profile positions it as a valuable intermediate for developing kinase inhibitors and P2X7 receptor antagonists , with ongoing research optimizing its synthetic versatility.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-((3-chlorophenyl)thio)-1H-purine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its biological activity against certain diseases.

Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-((3-chlorophenyl)thio)-1H-purine involves its interaction with molecular targets, such as enzymes or receptors. The chloro and chlorophenylthio groups can influence its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties of Analogues

Key Observations :

Positional Isomerism (3-Cl vs. 2-Cl Phenyl): The 3-chlorophenylsulfanyl substituent (target compound) vs. the 2-chlorophenyl analogue () highlights the impact of aryl group orientation.

Aryl vs. Heteroaryl Substituents :

- Replacement of the 3-chlorophenyl group with a 2-naphthylsulfanyl group () increases molecular weight and aromatic surface area, which could enhance π-π stacking in molecular recognition but reduce solubility.

The methoxy group’s electron-donating nature contrasts with the electron-withdrawing Cl in the target compound.

Trifluoromethyl vs. Chlorine :

- The CF₃ group in 6-chloro-2-(trifluoromethyl)-9H-purine () provides stronger electron-withdrawing effects and metabolic stability compared to Cl, which may influence reactivity in cross-coupling reactions or pharmacokinetics.

Physicochemical and Spectroscopic Properties

- Mass Spectrometry : The nitrogen rule () predicts molecular ion stability for odd-numbered nitrogen compounds, aiding in identification. For example, the target compound (4 nitrogen atoms) would exhibit a molecular ion at m/z 297.15.

- 1H NMR : Aromatic protons of the 3-chlorophenyl group would appear as a multiplet in δ 7.2–7.5 ppm, while purine protons (C8-H) resonate near δ 8.5 ppm (based on analogues in ).

Biologische Aktivität

2-Chloro-6-(3-chlorophenyl)sulfanyl-7H-purine, a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications. This article compiles findings from diverse studies on its biological activity, including mechanisms of action, pharmacological evaluations, and potential therapeutic uses.

Chemical Structure and Properties

The compound's chemical structure is characterized by:

- IUPAC Name: this compound

- Molecular Formula: C11H8Cl2N4S

- Molecular Weight: 303.18 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate purinergic signaling pathways. It acts as an antagonist at the P2X7 receptor, which is implicated in neuroinflammation and other pathological conditions. Studies have shown that derivatives with similar purine cores can inhibit interleukin release in macrophages, suggesting anti-inflammatory properties .

Antimicrobial Activity

Research indicates that purine derivatives exhibit varying degrees of antimicrobial activity. The compound has been evaluated against several bacterial strains, showing promising results in inhibiting growth through mechanisms that may involve disruption of nucleic acid synthesis or interference with metabolic pathways.

Anticancer Potential

The compound's anticancer properties have been explored through various assays. In vitro studies have demonstrated cytotoxic effects against different cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

In these studies, IC50 values were recorded, indicating effective concentrations at which the compound inhibited cell growth. For instance, certain derivatives showed IC50 values ranging from 5 µM to 20 µM against these cell lines .

Study 1: P2X7 Antagonism

A study focused on synthesizing purine derivatives as P2X7 antagonists found that this compound exhibited significant blockade of the receptor, leading to reduced interleukin-1β release in activated macrophages. This suggests its potential use in treating neuroinflammatory conditions .

Study 2: Anticancer Activity

In a comparative study of various purine derivatives, this compound was found to induce apoptosis in cancer cells. The mechanism was linked to the activation of caspase pathways and the modulation of cell cycle regulators .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.